Cas no 2172567-96-1 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid
- 2172567-96-1
- 2171160-46-4
- EN300-1545540
- 2171247-53-1
- 5-methyl-2-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- EN300-1545639
- 5-methyl-2-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- EN300-1532690
-
- Inchi: 1S/C28H26N2O5/c1-16-10-11-25(23(12-16)27(32)33)30-26(31)17-13-18(14-17)29-28(34)35-15-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-12,17-18,24H,13-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChI Key: NWHVTISPSRKSMD-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2C=CC(C)=CC=2C(=O)O)=O)C1)=O
Computed Properties
- Exact Mass: 470.18417193g/mol
- Monoisotopic Mass: 470.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 774
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 4.9
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1545540-5.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 5.0g |
$9769.0 | 2023-07-08 | ||
Enamine | EN300-1545540-10.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 10.0g |
$14487.0 | 2023-07-08 | ||
Enamine | EN300-1545540-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 1.0g |
$3368.0 | 2023-07-08 | ||
Enamine | EN300-1545540-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 0.1g |
$2963.0 | 2023-07-08 | ||
Enamine | EN300-1545540-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1545540-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1545540-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1545540-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1545540-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 0.5g |
$3233.0 | 2023-07-08 | ||
Enamine | EN300-1545540-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-5-methylbenzoic acid |
2172567-96-1 | 0.25g |
$3099.0 | 2023-07-08 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid Related Literature
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
Additional information on 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid
Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic Acid (CAS No. 2172567-96-1)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid, identified by its CAS number 2172567-96-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structure, which integrates multiple functional groups, making it a promising candidate for various biochemical applications. The presence of a fluoren-9-ylmethoxycarbonyl moiety and an amino-cyclobutaneamido backbone suggests potential utility in drug design, particularly in the development of novel therapeutic agents targeting complex biological pathways.
The fluoren-9-ylmethoxycarbonyl group is a key feature of this compound, contributing to its stability and reactivity under controlled conditions. This moiety is often employed in peptide coupling reactions and has been extensively studied for its role in enhancing the pharmacokinetic properties of bioactive molecules. The cyclobutaneamido moiety, on the other hand, introduces rigidity to the molecular framework, which can be advantageous in binding to biological targets with high specificity. The combination of these structural elements makes 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid a versatile scaffold for medicinal chemists exploring new drug candidates.
In recent years, there has been a growing interest in the development of molecules that can modulate enzyme activity and receptor binding through non-traditional mechanisms. The unique structural features of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid position it as a potential lead compound for investigating such interactions. For instance, the fluoren-9-ylmethoxycarbonyl group can serve as a pharmacophore for targeting specific enzymes or receptors, while the cyclobutaneamido moiety can provide steric constraints that fine-tune binding affinity. This dual functionality makes the compound an attractive candidate for structure-based drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists have been able to identify potential binding pockets and optimize the structure of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid for improved efficacy. These studies have highlighted the compound's potential as an inhibitor or modulator of key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The integration of experimental data with computational predictions has provided valuable insights into the mechanism of action of this molecule.
The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-5-methylbenzoic acid presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves the introduction of various functional groups while maintaining regioselectivity and stereochemical integrity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the core framework of the molecule efficiently. These techniques not only enhance yield but also improve scalability, making it feasible to produce sufficient quantities for preclinical studies.
The pharmacological profile of 2-3-(({(9H-fluoren)-9-ylmethoxycarbonyl})amino)cyclobutaneamido)-5-methylbenzoic acid is still under investigation, but preliminary data suggest promising activity in several disease models. In vitro studies have demonstrated its ability to interact with specific targets, including enzymes and receptors relevant to human health. Additionally, animal models have shown encouraging results regarding its safety and efficacy profile. These findings underscore the potential therapeutic value of this compound and justify further exploration in clinical settings.
The development of novel pharmaceuticals relies heavily on innovative chemical synthesis and interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 2-(3-{((9H-fluorenyl)methoxymethylene)carbamoylamino)cyclobutanecarboxyamide}-5-methylbenzoic acid (CAS No. 2172567961) exemplifies how cutting-edge research can lead to breakthroughs in drug discovery. By combining traditional synthetic approaches with modern computational tools and experimental validation, researchers are paving the way for next-generation therapeutics that address unmet medical needs.
Future directions in the study of this compound may include exploring its role in combination therapies, where it could be paired with other drugs to enhance treatment outcomes. Additionally, investigating its metabolic stability and pharmacokinetic properties will be crucial for optimizing its clinical application. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into tangible benefits for patients worldwide.
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